Methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
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Overview
Description
Methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a chemical compound known for its intriguing structure and versatile applications. Its molecular structure comprises an ester functional group attached to a thiadiazole ring, making it significant in various fields, including chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. One common synthetic route involves the reaction of ethyl 2-(2-mercaptoacetyl)thioacetate with 5-(ethylthio)-1,3,4-thiadiazol-2-amine. The reaction proceeds under controlled conditions, usually at room temperature, with a suitable solvent like dichloromethane. The intermediate products are purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is scaled up by optimizing the reaction conditions. This involves using reactors that maintain a constant temperature and pressure, ensuring a high yield and purity of the final product. Solvents are recycled to minimize waste, and by-products are carefully managed.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where the thiadiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl group to alcohols is feasible under mild conditions using reducing agents like sodium borohydride.
Substitution: : The ester group in the compound can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), and sodium periodate (NaIO₄).
Reduction: : Sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄).
Substitution: : Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to alcohol derivatives.
Substitution: : Hydrolyzed products including acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals due to its reactive thiadiazole moiety.
Biology and Medicine
In biological research, methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
The compound finds applications in the industrial sector, particularly in the formulation of specialty chemicals and materials science. Its reactivity and stability under various conditions make it valuable in the production of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate exerts its effects is primarily through its interaction with cellular components. It can inhibit enzymes or interfere with metabolic pathways by binding to active sites. The thiadiazole ring plays a crucial role in these interactions, facilitating the compound's binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-((5-methylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
Ethyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
Uniqueness
Compared to similar compounds, methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate stands out due to its specific substitutions on the thiadiazole ring. These modifications can significantly alter its reactivity and binding properties, making it unique in its applications.
Hope this provides you with a thorough understanding of this compound
Properties
IUPAC Name |
methyl 2-[1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1-oxobutan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S3/c1-4-7(19-6-8(15)17-3)9(16)12-10-13-14-11(20-10)18-5-2/h7H,4-6H2,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBKSLGSKOTBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)SCC)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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